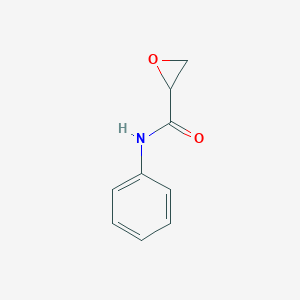

N-phenyloxirane-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

105427-03-0 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

N-phenyloxirane-2-carboxamide |

InChI |

InChI=1S/C9H9NO2/c11-9(8-6-12-8)10-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |

InChI Key |

SVTVTMBNDSAORT-UHFFFAOYSA-N |

SMILES |

C1C(O1)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

C1C(O1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenyloxirane 2 Carboxamide and Its Analogues

Stereoselective and Enantioselective Synthesis

The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its properties. Enantioselective synthesis, which produces a specific stereoisomer, is therefore of paramount importance. wikipedia.org

Copper(I)-Catalyzed N-Vinylation of Oxiranecarboxamides

Copper-catalyzed reactions have emerged as powerful tools for forming carbon-nitrogen bonds. sioc-journal.cn A notable application in this context is the N-vinylation of oxiranecarboxamides. This method provides an efficient route to synthesize enamides, which are valuable intermediates in organic synthesis. sci-hub.st For instance, the reaction of oxiranecarboxamides with (Z)-1-aryl-2-bromoethenes, catalyzed by copper(I), yields the corresponding enamides. sci-hub.st This transformation is part of a broader class of copper-catalyzed vinylation reactions that are effective for a range of nitrogen- and sulfur-containing nucleophiles. sioc-journal.cn The use of copper catalysts is often favored due to their lower cost and toxicity compared to other transition metals like palladium. organic-chemistry.org

The intramolecular version of this reaction, the copper-catalyzed intramolecular N-vinylation of amides, has been successfully employed to synthesize various lactams, including five- to seven-membered rings and even macrocycles. organic-chemistry.orgorganic-chemistry.org Key to the success of these reactions is the choice of ligand, with N,N'-dimethylethylenediamine often providing the best results. organic-chemistry.orgorganic-chemistry.org

Enzymatic Biotransformations for Chiral Oxiranecarboxamide Production

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. mdpi.com These biological systems operate under mild conditions and can exhibit remarkable enantio-, regio-, and chemoselectivity. mdpi.com

The efficiency and stereochemical outcome of whole-cell biotransformations can often be influenced by manipulating physicochemical parameters such as culture conditions and the composition of the biotransformation medium, without the need for genetic modification. mdpi.com

The biotransformation of nitriles is a powerful strategy for controlling stereocenters in the synthesis of oxiranecarboxamides. nih.govnih.gov The use of nitrile-hydrolyzing microorganisms and their enzymes allows for the highly enantioselective synthesis of a variety of chiral carboxylic acids and their amide derivatives. researchgate.net

In a notable example, the biotransformation of racemic trans-2,3-epoxy-3-arylpropanenitriles using the microbial whole-cell catalyst Rhodococcus sp. AJ270 affords (2R,3S)-2-arylglycidamides in high yields and with an enantiomeric excess exceeding 99.5%. nih.gov The success of this kinetic resolution lies in the high (2S)-enantioselectivity of the amidase enzyme present in the cells. nih.gov The steric and electronic properties of the substituents on the substrate can influence both the reaction efficiency and the enantioselectivity. nih.gov

Recent research has also explored the use of aldoxime dehydratases for the enantioselective synthesis of chiral nitriles. By using different isomers (E- and Z-) of the starting aldoxime, it is possible to obtain opposite enantiomers of the final nitrile product with the same enzyme. d-nb.info

Chiral Epoxidation Strategies with Hydrogen Peroxide

Hydrogen peroxide is an attractive oxidant for epoxidation reactions due to its environmental benignity, as it produces only water as a byproduct. researchgate.net Various catalytic systems have been developed to achieve chiral epoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide.

One approach involves the use of chiral primary amine salts as catalysts for the highly enantioselective epoxidation of cyclic enones. organic-chemistry.org These catalysts activate the enone via the formation of an iminium ion and also activate the hydrogen peroxide through general base catalysis. organic-chemistry.org Another strategy employs manganese complexes with chiral ligands, which have proven to be highly efficient and enantioselective catalysts for the epoxidation of a wide range of olefins, including α,β-unsaturated amides. researchgate.net The electronic properties of the ligands on the manganese catalyst can be tuned to enhance the enantioselectivity of the epoxidation. researchgate.net

Iron catalysts have also been investigated for enantioselective epoxidation. For example, an in situ generated iron complex with a chiral diamine ligand and a co-ligand can effectively catalyze the epoxidation of various aromatic olefins with hydrogen peroxide, achieving high yields and enantioselectivities. d-nb.info

Classical and Contemporary Approaches to Epoxide Carboxamide Formation

The Darzens reaction is a classic method for the synthesis of α,β-epoxy carbonyl compounds. researchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. A variation of this reaction, using an α-haloamide, can be employed to produce oxiranecarboxamides. For instance, the reaction of 2-chloro-N-phenylacetamide with an aldehyde in the presence of a base like potassium hydroxide (B78521) or sodium ethoxide can yield the corresponding N-phenyloxirane-2-carboxamide. nih.govresearchgate.netresearchgate.netrsc.orgresearchgate.net The stereochemical outcome of the Darzens reaction can be influenced by the reaction conditions, often yielding a mixture of cis and trans isomers. rsc.org

More contemporary methods often focus on improving the efficiency, selectivity, and environmental friendliness of the synthesis. This includes the development of novel catalytic systems and the use of biocatalysis as described in the previous sections. Another modern approach involves the acid-catalyzed rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides, which provides a one-pot synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. rsc.org This method is operationally simple and high-yielding. rsc.org

The following table provides a summary of the yields for the synthesis of various trans-3-(2-Nitrophenyl)-N-aryloxirane-2-carboxamides via the Darzens condensation.

| Entry | Ar | Yield (%) |

| a | C6H5 | 70 |

| b | 4-BrC6H4 | 75 |

| c | 4-ClC6H4 | 73 |

| d | 4-FC6H4 | 71 |

| e | 4-CH3C6H4 | 68 |

| f | 4-CH3OC6H4 | 65 |

| g | H | 60 |

Data sourced from Mamedov et al., 2016. rsc.org

Darzens Condensation for α,β-Epoxy Carbonyl Compound Synthesis

The Darzens condensation, first reported by Auguste Georges Darzens in 1904, is a fundamental and versatile method for the synthesis of α,β-epoxy carbonyl compounds, also known as glycidic esters or amides. wikipedia.orgorganic-chemistry.orgjk-sci.com The reaction involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with an α-haloester, α-halo amide, or related α-halo carbonyl compound in the presence of a base. wikipedia.orgorganic-chemistry.orgjk-sci.com

The mechanism proceeds through several key steps. First, a base abstracts a proton from the α-carbon of the halo-acetamide, creating a resonance-stabilized enolate. wikipedia.orgmychemblog.comlscollege.ac.in This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a tetrahedral intermediate. organic-chemistry.orgmychemblog.com Subsequently, an intramolecular SN2 reaction occurs where the oxygen anion displaces the halide on the adjacent carbon, leading to the formation of the epoxide ring. wikipedia.orgorganic-chemistry.org When an α-halo amide is used as the starting material, the product is an α,β-epoxy amide. wikipedia.org

This method is significant for its ability to construct the carbon-carbon bond and the epoxide ring in a single, atom-economical step. lscollege.ac.in The resulting epoxy amides are valuable intermediates that can undergo further transformations, such as ring-opening reactions, to produce a variety of functionalized molecules. jk-sci.commychemblog.com

Condensation Reactions with α-Chloro-N-phenylacetamides and Aldehydes

A specific and widely used application of the Darzens condensation for synthesizing the title compound and its analogues involves the reaction between an appropriately substituted aldehyde and an α-chloro-N-phenylacetamide. iucr.org This reaction provides a direct route to N-aryl substituted oxirane-2-carboxamides.

The process typically involves dissolving the α-chloro-N-phenylacetamide and an aldehyde in a suitable solvent, such as acetonitrile (B52724) or chloroform, and adding a base like potassium hydroxide or sodium ethoxide to initiate the condensation. iucr.orgrsc.org The reaction proceeds to form the this compound derivative. The choice of the aldehyde and the N-phenylacetamide determines the substitution pattern on the final product. For instance, reacting 2-chloro-N-phenylacetamide with substituted benzaldehydes yields various 3-aryl-N-phenyloxirane-2-carboxamides.

The following table summarizes several reported syntheses of this compound analogues using this method.

Table 1: Synthesis of this compound Analogues via Darzens Condensation

| Aldehyde | Halo-Amide | Base | Solvent | Product |

|---|---|---|---|---|

| 3-Chlorobenzaldehyde | 2-Chloro-N-phenylacetamide | Potassium Hydroxide | Acetonitrile | 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide iucr.org |

| 2-Nitrobenzaldehyde (B1664092) | 2-Chloro-N-phenylacetamide | Sodium Ethoxide | Ethanol | trans-3-(2-Nitrophenyl)-N-phenyloxirane-2-carboxamide rsc.org |

| 2-Nitrobenzaldehyde | N-(4-Bromophenyl)-2-chloroacetamide | Sodium Ethoxide | Ethanol | trans-N-(4-Bromophenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide rsc.org |

Divergent Synthetic Routes for Epoxide-Amide Derivatives

The this compound scaffold is a valuable starting point for divergent synthesis, a strategy that allows the creation of multiple, structurally distinct products from a common intermediate. scispace.combeilstein-journals.org The high reactivity of the epoxide ring allows for a variety of transformations depending on the reagents and reaction conditions employed.

One key divergent pathway involves the acid-catalyzed rearrangement of 3-aryloxirane-2-carboxamides. uni-bonn.denih.gov Depending on the substituents and the specific acid used, these rearrangements can yield different heterocyclic cores. For example, studies have shown that protic acid-catalyzed rearrangements can lead to the formation of 3-arylquinolin-2(1H)-ones or N-(2-carboxyaryl)oxalamides. uni-bonn.denih.govidexlab.com These transformations are influenced by the synergistic effects of the proximal aryl and amide groups, which can direct the oxirane-opening and subsequent rearrangement sequences. uni-bonn.denih.gov

Another divergent approach is the nucleophilic opening of the epoxide ring. acs.org Different nucleophiles can be used to install a wide range of functional groups. For instance, reaction with amines can introduce amino alcohol functionalities, which can then be used in subsequent cyclization reactions to build more complex molecules. acs.org The choice of nucleophile and the reaction conditions can be tuned to achieve regioselective and stereoselective ring-opening, further diversifying the potential products. For example, N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide, derived from a 3-phenyloxirane-2-carboxamide, has been used as a common precursor for the synthesis of several different N-heterocyclic Clausena alkaloids through various acid-mediated cyclization reactions. researchgate.net These examples highlight the utility of epoxide-amides as key branching points in the synthesis of complex molecular architectures.

Advanced Derivatization and Functionalization Routes

Beyond the initial synthesis of the core structure, advanced derivatization and functionalization strategies are employed to generate analogues with diverse properties and to integrate the scaffold into more complex molecular frameworks.

Synthesis of Substituted this compound Analogues

The generation of a library of substituted this compound analogues is crucial for exploring structure-activity relationships in various applications. Substitutions can be introduced on either the N-phenyl ring or the 3-aryl ring of the oxirane.

The most direct method for creating this diversity is through the careful selection of starting materials in the Darzens condensation described previously (Section 2.2.2).

Variation of the Aldehyde: Using a range of substituted benzaldehydes allows for the introduction of various functional groups onto the 3-position of the oxirane ring.

Variation of the Amide: Synthesizing and using different substituted 2-chloro-N-arylacetamides allows for modification of the N-aryl portion of the molecule. These halo-acetamides are typically prepared by reacting a substituted aniline (B41778) with chloroacetyl chloride. rsc.org

This modular approach has been used to synthesize a variety of analogues, including those with halogen, nitro, and extended aromatic (e.g., naphthyl) substituents. The synthesis of substituted pyrazine (B50134) carboxamides by condensing substituted pyrazinecarboxylic acid chlorides with various anilines further illustrates the general applicability of this condensation strategy for creating diverse amide libraries. nih.gov

The table below presents examples of substituted analogues and the precursors used in their synthesis.

Table 2: Examples of Substituted this compound Analogues

| Substituent on 3-Aryl Ring | Substituent on N-Aryl Ring | Aldehyde Precursor | Amide Precursor | Resulting Analogue |

|---|---|---|---|---|

| 2-Nitro | 4-Bromo | 2-Nitrobenzaldehyde | N-(4-Bromophenyl)-2-chloroacetamide | trans-N-(4-Bromophenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide rsc.org |

| 2-Nitro | 3-Nitro | 2-Nitrobenzaldehyde | N-(3-Nitrophenyl)-2-chloroacetamide | trans-N-(3-Nitrophenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide rsc.org |

| 2-Nitro-5-chloro | Phenyl | 2-Nitro-5-chlorobenzaldehyde | 2-Chloro-N-phenylacetamide | trans-3-(2-Nitro-5-chlorophenyl)-N-phenyloxirane-2-carboxamide rsc.org |

Integration into Quinazolinone-Based Carboxamide Frameworks

Quinazolinones are a prominent class of N-heterocycles with significant applications in medicinal chemistry. mdpi.comnih.gov The this compound scaffold can serve as a versatile building block for the synthesis of complex molecules that incorporate a quinazolinone core. While a direct, one-step integration is not typical, the epoxide functionality provides a reactive handle for multi-step sequences that lead to quinazolinone frameworks.

One plausible strategy involves the ring-opening of the epoxide. For example, a 3H-quinazolin-4-one can be condensed with an oxirane to furnish a corresponding alcohol, which can be further modified. nih.gov An alternative approach reported in the literature involves an iodine-mediated one-pot synthesis where epoxides act as alkyl precursors in reactions with 2-aminobenzamide (B116534) to yield quinazolin-4-one derivatives. mdpi.com

Furthermore, acid-catalyzed rearrangements of N,3-diaryloxirane-2-carboxamides have been shown to produce 3-arylquinolin-2(1H)-ones, which are structurally related to quinazolinones. idexlab.comresearchgate.net This intramolecular transannulation proceeds through a Meinwald rearrangement followed by a Friedel-Crafts alkylation, demonstrating that the oxirane-carboxamide structure contains the necessary components for cyclization into complex heterocyclic systems. idexlab.com

Synthetic strategies for quinazolinone-carboxamides often involve the condensation of a quinazolinone acid derivative with an amine. acs.orgacs.org Therefore, the this compound could be derivatized—for instance, by opening the epoxide to reveal an amine or alcohol—to create a fragment that can be coupled to a pre-formed quinazolinone ring or a precursor like anthranilic acid to build the final, integrated framework. mdpi.com

Reaction Pathways and Mechanistic Investigations of N Phenyloxirane 2 Carboxamide

Epoxide Ring-Opening Reactions

The high ring strain of the oxirane ring in N-phenyloxirane-2-carboxamide makes it susceptible to attack by nucleophiles, leading to ring-opening. These reactions can be initiated by various reagents and proceed through different mechanisms, influencing the regioselectivity and stereochemistry of the products.

Nucleophilic Ring Opening: Regioselectivity and Stereospecificity

The ring-opening of asymmetric epoxides can, in principle, yield two different constitutional isomers. In the case of this compound, nucleophilic attack can occur at either of the two carbons of the epoxide ring. The outcome of this process is highly dependent on the reaction conditions and the nature of the nucleophile. libretexts.org

Under basic or neutral conditions, the reaction generally proceeds via an S(_N)2 mechanism. In this pathway, the nucleophile attacks the less sterically hindered carbon atom. libretexts.org For this compound, this would typically be the carbon atom that is not attached to the phenyl group. The S(_N)2 mechanism involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the site of attack. ksu.edu.sa This process is stereospecific, meaning that a specific stereoisomer of the reactant will lead to a specific stereoisomer of the product. thieme-connect.de

Conversely, under acidic conditions, the reaction mechanism can have significant S(_N)1 character. libretexts.org The reaction is initiated by protonation of the epoxide oxygen, making it a better leaving group. This is followed by the opening of the ring to form a carbocation intermediate. The stability of this carbocation determines the regioselectivity of the reaction, with the nucleophile preferentially attacking the carbon atom that can better stabilize the positive charge. libretexts.org In this compound, the phenyl group can stabilize an adjacent carbocation through resonance, favoring nucleophilic attack at the more substituted carbon.

The stereochemistry of the product in acid-catalyzed ring-opening depends on the degree of S(_N)1 character. A fully formed planar carbocation would lead to a racemic mixture of products, as the nucleophile can attack from either face. However, if the ring-opening and nucleophilic attack are somewhat concerted, an inversion of configuration may still be observed.

The table below summarizes the regiochemical and stereochemical outcomes of the nucleophilic ring-opening of a generic asymmetric epoxide under different conditions.

| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Stereochemistry |

| Basic/Neutral | S(_N)2 | Less substituted carbon | Inversion of configuration |

| Acidic | S(_N)1-like | More substituted carbon | Racemization or inversion |

Acid-Catalyzed Rearrangements and Transformations

In the presence of acids, this compound can undergo a variety of rearrangements and transformations beyond simple ring-opening. These reactions are often initiated by the protonation of the epoxide oxygen, leading to the formation of reactive intermediates that can then follow different pathways.

The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to carbonyl compounds. nih.gov This reaction involves the cleavage of a carbon-oxygen bond of the epoxide ring, followed by a 1,2-hydride or 1,2-alkyl/aryl shift. nih.govsci-hub.se For this compound, the presence of the phenyl group on the epoxide ring makes a 1,2-aryl migration a plausible pathway. rsc.orgmnstate.edu

The mechanism is thought to begin with the protonation of the epoxide oxygen, followed by the opening of the ring to form a carbocation. A subsequent 1,2-shift of the phenyl group from the adjacent carbon to the carbocation center leads to a more stable carbocation, which upon deprotonation yields a carbonyl compound. nih.gov The migration of the aryl group is a key step that drives the rearrangement. pku.edu.cnnih.gov DFT calculations have shown that the proximal aryl and amide groups can have strong synergetic effects, influencing the oxirane-opening and subsequent rearrangement sequences. researchgate.netuni-bonn.de This process can be highly regioselective and stereospecific. nih.gov

Under certain acidic conditions, this compound and its derivatives can undergo a novel rearrangement to form oxalamide derivatives. rsc.orgrsc.org Specifically, N-aryl-3-(2-nitroaryl)oxirane-2-carboxamides have been shown to rearrange to N¹-(2-carboxyaryl)-N²-(aryl or H)oxalamides in the presence of sulfuric acid in refluxing acetic acid. rsc.orgrsc.org This transformation is believed to proceed through a cascade of reactions initiated by a Meinwald rearrangement. rsc.org The initial rearrangement forms a ketone intermediate which then undergoes further transformations, including the formation of a carboxylic acid functionality and migration of a methylene (B1212753) group, ultimately leading to the oxalamide structure. rsc.org This method provides an efficient, metal-free route to unsymmetrical oxalamides. rsc.orgrsc.org

The reaction conditions for the formation of N-(2-carboxyphenyl)oxalamide from trans-3-(2-nitrophenyl)-N-phenyloxirane-2-carboxamide have been optimized, with the highest yield obtained using one equivalent of sulfuric acid in boiling acetic acid for three hours. rsc.org

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| trans-3-(2-Nitrophenyl)-N-phenyloxirane-2-carboxamide | 1 equiv. H₂SO₄, AcOH, reflux, 3 h | N-(2-Carboxyphenyl)oxalamide | ~100% | rsc.org |

| trans-3-(2-Nitrophenyl)-N-phenyloxirane-2-carboxamide | 1 equiv. H₂SO₄, MeCN, reflux, 3 h | N-(2-Carboxyphenyl)oxalamide | 30% | rsc.org |

| trans-3-(2-Nitrophenyl)-N-phenyloxirane-2-carboxamide | AcOH, reflux, 3 h | N-(2-Carboxyphenyl)oxalamide | 10% | rsc.org |

Amine-Catalyzed Ring-Opening Mechanisms

Amines can act as both nucleophiles and catalysts in the ring-opening of epoxides. mnstate.educhemistry.coachvaia.com The reaction of this compound with amines can lead to the formation of β-amino alcohols. The mechanism of this reaction is typically an S(_N)2 process, where the amine attacks one of the electrophilic carbons of the epoxide ring. chemistry.coach

In amine-catalyzed reactions, a tertiary amine can facilitate the ring-opening of an epoxide by a carboxylic acid. researchgate.net The mechanism can be complex, potentially involving the formation of a quaternary ammonium (B1175870) intermediate from the amine and the activated epoxide. researchgate.net The regioselectivity of the ring-opening is influenced by the steric and electronic properties of the amine and the epoxide. researchgate.net For instance, in the reaction of 2-(chloromethyl)oxirane with aromatic acids in the presence of tertiary amines, the epoxide ring opening occurs through a combination of S(_N)2 and borderline S(_N)2 mechanisms. researchgate.net

The nucleophilicity of the amine is a crucial factor, and the reaction often requires a base to neutralize the resulting ammonium salt. mnstate.edu Primary and secondary amines are effective nucleophiles for this transformation. mnstate.educhemistry.coach

Intramolecular Cyclization Reactions Mediated by Brønsted Acids

Derivatives of this compound containing an appropriately positioned unsaturated group can undergo intramolecular cyclization reactions in the presence of Brønsted acids. researchgate.net For example, N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide can undergo an efficient and diverse alkene-epoxide cyclization when treated with Brønsted acids under different conditions. researchgate.net The stereochemistry of the starting oxirane can significantly influence the cyclization pathways. nih.gov These cyclization reactions are valuable for the synthesis of complex heterocyclic structures, such as those found in various alkaloids. researchgate.netnih.gov The process involves the activation of the epoxide by the acid, followed by an intramolecular nucleophilic attack by the alkene, leading to the formation of a new ring system. nih.gov

Eight-Endo-Epoxy-Arene Cyclization

An unconventional cyclization pathway observed for derivatives of this compound is the 8-endo-epoxy-arene cyclization. nih.gov This intramolecular reaction involves the attack of an aromatic ring onto the epoxide, leading to the formation of an eight-membered N-heterocyclic ring. Specifically, studies on N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide, a key precursor derived from (2R,3S)-3-phenyloxirane-2-carboxamide, have shown that this pathway can be triggered under certain acidic conditions. researchgate.netnih.gov

This transformation is significant as it provides a synthetic route to complex alkaloids. For instance, the 8-endo cyclization of (Z)-N-(phenylvinyl)oxiranecarboxamides is a key step in a biomimetic synthesis of (+)-(5R,6S)-ξ-Clausenamide and (-)-(5R,6S)-balasubramide. nih.gov The reaction proceeds through the activation of the epoxide ring, followed by an intramolecular electrophilic attack from the electron-rich phenylvinyl moiety. nih.govsci-hub.ru This pathway competes with other cyclization modes, and its favorability is influenced by the specific substrate and the catalytic system employed. sci-hub.ru

Alkene-Epoxide and Enamide-Epoxide Cyclizations

Derivatives of this compound, such as N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide, can undergo diverse cyclization reactions when mediated by Brønsted acids. researchgate.netnih.gov Depending on the reaction conditions, different nucleophilic portions of the molecule can attack the activated epoxide ring, leading to various heterocyclic systems. sci-hub.ru

Two prominent pathways are the alkene-epoxide and enamide-epoxide cyclizations:

Alkene-Epoxide Cyclization: This pathway involves the attack of the α-carbon of the enamide's vinyl group onto the benzylic carbon of the epoxide. This reaction leads to the formation of five-membered γ-lactam rings. A proposed mechanism suggests the formation of a zwitterionic intermediate which then reacts with water to yield the final product. sci-hub.ru This pathway is responsible for the formation of neoclausenamide (B1250919) and its epimer from the parent oxirane. researchgate.netsci-hub.ru

Enamide-Epoxide Cyclization: In this pathway, the β-carbon of the enamide moiety acts as the nucleophile, attacking the activated epoxide. This "enaminic" attack results in the formation of a six-membered N-heterocyclic ring, such as that found in homoclausenamide. The reaction proceeds via an iminium intermediate that subsequently undergoes deprotonation. sci-hub.ru

The selectivity between these competing cyclization pathways can be controlled by tuning the reaction conditions, such as the choice of acid and solvent, allowing for the divergent synthesis of multiple alkaloid structures from a common precursor. researchgate.netsci-hub.ru

Table 1: Cyclization Pathways of N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide This interactive table summarizes the outcomes of different acid-mediated cyclization reactions.

| Cyclization Pathway | Nucleophile | Product Ring Size | Example Product |

|---|---|---|---|

| Arene-Epoxide | Arene Ring | 8-membered | ζ-Clausenamide |

| Alkene-Epoxide | α-Carbon of Alkene | 5-membered | Neoclausenamide |

| Enamide-Epoxide | β-Carbon of Enamide | 6-membered | Homoclausenamide |

Catalytic Influences on Reaction Outcomes

The reactivity of the this compound core is profoundly influenced by the choice of catalyst. Different catalytic systems can activate specific reaction pathways, leading to controlled rearrangements, ring-openings, or precursor syntheses.

Copper(I)/N,N-Dimethylglycine Catalysis

The synthesis of key precursors for the aforementioned cyclization reactions often employs copper catalysis. A highly efficient method for the stereoselective N-vinylation of oxiranecarboxamides utilizes a catalytic system of Copper(I) iodide (CuI) and the ligand N,N-dimethylglycine. nih.gov This system is effective for coupling oxiranecarboxamides with (Z)-1-aryl-2-bromoethenes to produce the corresponding Z-enamides with high fidelity. nih.gov

This reaction is a type of Goldberg reaction, which is known for forming carbon-nitrogen bonds. nih.gov The use of N,N-dimethylglycine as a ligand is crucial, as it accelerates the coupling reaction, allowing it to proceed at moderate temperatures (e.g., 90-110 °C) with good to excellent yields. nih.govorganic-chemistry.org This catalytic method is tolerant of various functional groups and provides a straightforward and cost-effective route to the enamide substrates required for the synthesis of complex alkaloids like SB204900. nih.govorganic-chemistry.org

Table 2: Copper-Catalyzed N-Vinylation of Oxiranecarboxamides This interactive table outlines typical conditions for the synthesis of enamide precursors.

| Component | Description | Example |

|---|---|---|

| Substrate 1 | Oxiranecarboxamide | (2R,3S)-3-phenyloxirane-2-carboxamide |

| Substrate 2 | Vinyl Halide | (Z)-1-aryl-2-bromoethene |

| Catalyst | Copper(I) Salt | CuI |

| Ligand | Amino Acid Derivative | N,N-dimethylglycine |

| Base | Inorganic Base | Cs₂CO₃ or K₂CO₃ |

| Solvent | Aprotic Polar Solvent | Dioxane or DMF |

Role of Lewis Acids in Epoxide Rearrangements

Lewis acids play a critical role in promoting the rearrangement of epoxides, including those with structures similar to this compound. researchgate.net These rearrangements, often referred to as Meinwald rearrangements, typically convert epoxides into carbonyl compounds like aldehydes or ketones. researchgate.netrsc.org The reaction is initiated by the coordination of the Lewis acid to the epoxide oxygen, which polarizes the carbon-oxygen bonds and facilitates ring-opening. researchgate.net

The outcome of the rearrangement depends on the substitution pattern of the epoxide and the migratory aptitude of the substituents. For instance, the rearrangement of terminal epoxides generally yields aldehydes as the major product, while internal epoxides afford ketones. researchgate.net In the case of trisubstituted oxiranes, the cleavage of a C-O bond is followed by either a hydride or an aryl/alkyl group migration. rsc.org The choice of Lewis acid, such as BF₃·OEt₂ or Erbium(III) Triflate (Er(OTf)₃), can influence the reaction pathway and selectivity. researchgate.netcore.ac.uk Mechanistic studies suggest that the reaction can proceed through a carbocation intermediate or via a more concerted pathway. researchgate.netcore.ac.uk

Proton-Containing Nucleophiles in Ring Opening

The epoxide ring of this compound is susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. science.gov When the nucleophile also contains a proton (e.g., water, alcohols), the ring-opening can be catalyzed by acid. sci-hub.boxbeilstein-journals.org In an acid-catalyzed mechanism, the epoxide oxygen is first protonated, making the ring a much better electrophile. sci-hub.box The nucleophile then attacks one of the epoxide carbons, typically in an Sₙ2-like fashion, leading to anti-dihydroxylation or the formation of an ether-alcohol. beilstein-journals.orgyoutube.com

This mechanism is distinct from ring-opening with strong nucleophiles under basic or neutral conditions, where the nucleophile directly attacks the less sterically hindered carbon of the unprotonated epoxide. youtube.com In the context of intramolecular reactions, such as the cyclizations of 2'-hydroxychalcone (B22705) epoxides, the phenolic hydroxyl group can act as the proton-containing nucleophile. sci-hub.box Under acidic conditions, the attack of the phenolic group on the protonated epoxide is highly favored, leading to specific cyclized products. sci-hub.box This principle also applies to the Brønsted acid-mediated cyclizations of this compound derivatives, where intramolecular nucleophiles (arene, alkene) attack the protonated epoxide to form various heterocyclic systems. sci-hub.ru

Structural Elucidation and Conformational Analysis of N Phenyloxirane 2 Carboxamide Systems

The foundational understanding of the three-dimensional structure of N-phenyloxirane-2-carboxamide systems is largely derived from single-crystal X-ray diffraction studies. These powerful analytical techniques provide unambiguous data on crystal packing, intermolecular forces, and the preferred conformations of the molecules in the solid state.

Single-Crystal X-ray Diffraction Studies

The crystal structures of numerous this compound derivatives have been resolved, providing detailed insights into their solid-state arrangement. These compounds commonly crystallize in monoclinic or orthorhombic systems. Current time information in Bangalore, IN.github.iosciforum.netpressbooks.pubiucr.orgnih.govresearchgate.net An interesting feature observed in several derivatives, such as 3-(3-bromophenyl)-N-phenyloxirane-2-carboxamide and 3-(4-cyanophenyl)-N-phenyloxirane-2-carboxamide, is the presence of two crystallographically independent molecules within the asymmetric unit. sciforum.netiucr.orgrsc.org This means that two distinct molecular conformations or packing environments coexist within the same crystal lattice.

The determination of these structures is achieved with high precision, as indicated by low R-factors, which are typically below 0.05. github.iosciforum.netox.ac.uk

Table 1: Crystallographic Data for Various this compound Derivatives

| Compound | Formula | Crystal System | Space Group | Z | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |

| 3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide | C₁₅H₁₂ClNO₂ | Orthorhombic | P2₁2₁2₁ | 4 | 6.6610 | 10.0343 | 20.2433 | 90 | 1353.03 | Current time information in Bangalore, IN.nih.gov |

| 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide | C₁₅H₁₂ClNO₂ | Monoclinic | P2₁ | 4 | 5.4480 | 11.1481 | 21.3152 | 94.472 | 1290.63 | rsc.org |

| 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide | C₁₅H₁₂BrNO₂ | Monoclinic | P2₁ | 4 | 5.5124 | 11.1975 | 21.3298 | 94.405 | 1312.69 | sciforum.net |

| 3-(4-Nitrophenyl)-N-phenyloxirane-2-carboxamide | C₁₅H₁₂N₂O₄ | Monoclinic | P2₁ | 2 | 5.9800 | 5.1960 | 21.503 | 96.105 | 664.35 | pressbooks.pub |

| 3-(3-Cyanophenyl)-N-phenyloxirane-2-carboxamide | C₁₆H₁₂N₂O₂ | Orthorhombic | P2₁2₁2₁ | 4 | 5.459 | 11.141 | 21.844 | 90 | 1328.6 | researchgate.netox.ac.uk |

| 3-(4-Cyanophenyl)-N-phenyloxirane-2-carboxamide | C₁₆H₁₂N₂O₂ | Monoclinic | P2₁ | 4 | 5.1332 | 18.0803 | 15.0202 | 90.449 | 1393.98 | iucr.org |

| 3-(1-Naphthyl)-N-phenyloxirane-2-carboxamide | C₁₉H₁₅NO₂ | Orthorhombic | P2₁2₁2₁ | 4 | 6.62890 | 10.03500 | 23.2033 | 90 | 1543.51 | github.io |

Intermolecular Interactions: Hydrogen Bonding Networks (N—H⋯O, C—H⋯O)

The crystal packing of this compound systems is predominantly stabilized by a network of intermolecular hydrogen bonds. github.io The most significant of these is the classical N—H⋯O hydrogen bond formed between the amide proton (N—H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. Current time information in Bangalore, IN.ox.ac.uk This interaction effectively links the molecules into chains or more complex architectures within the crystal. Current time information in Bangalore, IN.nih.gov

Table 2: Representative Hydrogen-Bond Geometry in this compound Derivatives (Distances in Å, Angles in °)

| Compound | D—H···A | D-H | H···A | D···A | D-H···A | Ref. |

| 3-(3-Cyanophenyl)-N-phenyloxirane-2-carboxamide | N1—H4⋯O1 | 0.86 | 2.46 | 3.239 | 151 | researchgate.net |

| 3-(4-Nitrophenyl)-N-phenyloxirane-2-carboxamide | C3—H3⋯O1 | 0.93 | 2.39 | 3.267 | 158 | |

| 3-(4-Nitrophenyl)-N-phenyloxirane-2-carboxamide | C15—H15⋯O3 | 0.93 | 2.53 | 3.353 | 148 | |

| 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide | N1—H1A⋯O1 | 0.90 | 2.06 | 2.924 | 160 | |

| 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide | C3—H3⋯O2 | 0.93 | 2.54 | 3.364 | 148 |

Conformational Preferences and Dihedral Angles of Phenyl and Epoxide Rings

A striking and consistent conformational feature across the studied this compound systems is the relative orientation of the aromatic rings. The molecules invariably adopt a syn or cis conformation, where the terminal phenyl (or substituted phenyl/naphthyl) rings are located on the same side of the central epoxide ring. Current time information in Bangalore, IN.github.iosciforum.netnih.govresearchgate.netox.ac.uk

The spatial relationship between the planar rings is quantified by dihedral angles. The epoxide ring is significantly tilted with respect to both aromatic rings. The dihedral angles between the mean plane of the epoxide ring and the planes of the two aromatic rings typically range from approximately 58° to 81°. Current time information in Bangalore, IN.github.iosciforum.net The angle between the two aromatic rings themselves is generally large, often between 76° and 86°. Current time information in Bangalore, IN.sciforum.net

Table 3: Dihedral Angles (°) in Various this compound Derivatives

| Compound | Epoxide Ring to Phenyl Ring 1 | Epoxide Ring to Phenyl Ring 2 | Between Phenyl Rings 1 & 2 | Ref. |

| 3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide | 59.71 | 67.58 | 76.27 | Current time information in Bangalore, IN. |

| 3-(4-Nitrophenyl)-N-phenyloxirane-2-carboxamide | 71.08 | 60.83 | 77.34 | pressbooks.pub |

| 3-(1-Naphthyl)-N-phenyloxirane-2-carboxamide | 58.73 | 65.18 | 77.79 | github.io |

| 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide (Molecule 1) | 60.47 | 77.92 | 86.13 | sciforum.net |

| 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide (Molecule 2) | 60.96 | 81.43 | 83.86 | sciforum.net |

| 3-(3-Cyanophenyl)-N-phenyloxirane-2-carboxamide | 76.59 | 62.40 | 84.75 | researchgate.netox.ac.uk |

| 3-(4-Cyanophenyl)-N-phenyloxirane-2-carboxamide (Molecule 1) | 61.48 | 74.38 | 44.80 | iucr.org |

| 3-(4-Cyanophenyl)-N-phenyloxirane-2-carboxamide (Molecule 2) | 60.09 | 72.09 | 47.93 | iucr.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable information about the structure and dynamic behavior in solution.

¹H and ¹³C NMR Characterization

In the ¹H NMR spectrum, the protons on the epoxide ring are particularly diagnostic, appearing as doublets in the range of 3.5-4.1 ppm. The aromatic protons of the phenyl group attached to the epoxide and the N-phenyl group would be expected to appear in the typical downfield region of 7.2-7.6 ppm.

In the ¹³C NMR spectrum, the carbons of the epoxide ring would show signals around 55-65 ppm, while the carbonyl carbon of the amide is typically found further downfield, around 165-170 ppm. The aromatic carbons would resonate in the 125-140 ppm range.

Table 4: ¹H and ¹³C NMR Data for trans-N,N-diethyl-3-phenyloxirane-2-carboxamide in CDCl₃

| Type | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Ref. |

| ¹H NMR | -CH₃ (ethyl) | 1.16 (t), 1.20 (t) | - | ox.ac.uk |

| -CH₂- (ethyl) | 3.40-3.51 (m) | - | ox.ac.uk | |

| H-2 (epoxide) | 3.58 (d) | - | ox.ac.uk | |

| H-3 (epoxide) | 4.09 (d) | - | ox.ac.uk | |

| Ar-H (phenyl) | 7.32-7.39 (m) | - | ox.ac.uk | |

| ¹³C NMR | -CH₃ (ethyl) | - | 12.9, 14.2 | ox.ac.uk |

| -CH₂- (ethyl) | - | 40.8, 42.1 | ox.ac.uk | |

| C-2 (epoxide) | - | 56.6 | ox.ac.uk | |

| C-3 (epoxide) | - | 60.1 | ox.ac.uk | |

| Ar-C (phenyl) | - | 125.8, 128.5, 128.7, 135.2 | ox.ac.uk | |

| C=O (amide) | - | 166.3 | ox.ac.uk |

Dynamic NMR Experiments for Conformational Studies of Related Systems

This compound systems possess several bonds capable of rotation, including the C-N amide bond and the C-C bonds connecting the rings to the epoxide. Rotation around these bonds can be hindered, potentially leading to the existence of multiple conformers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying such conformational exchange processes.

DNMR experiments involve recording NMR spectra over a wide range of temperatures. At high temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the rate of interconversion slows down. If the barrier to rotation is high enough, the exchange may become slow enough to allow for the observation of separate signals for each individual conformer.

For instance, studies on other amide-containing molecules have used DNMR to investigate the equilibrium between different conformers. Similarly, DNMR studies on other epoxide systems, like cyclohexene (B86901) oxide, have successfully characterized the ring-inversion process between two half-chair conformations at very low temperatures. This methodology could be applied to this compound to probe the energy barrier for rotation around the C-N amide bond, which is known to have a high degree of double-bond character, or to investigate potential puckering dynamics of the epoxide ring in solution.

Infrared (IR) Spectroscopy for Hydrogen Bonding Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique for investigating the molecular structure and bonding within a compound. It is particularly adept at identifying and characterizing hydrogen bonds. The energy of molecular vibrations, which corresponds to the absorption of infrared radiation, is sensitive to the chemical environment of the bonds involved. Hydrogen bonding alters the vibrational frequencies of the participating functional groups, specifically the proton donor (X-H) and the proton acceptor (Y). In the case of this compound, the key groups of interest are the amide N-H group (proton donor) and the carbonyl C=O group (proton acceptor).

The formation of a hydrogen bond, whether intramolecular (within the same molecule) or intermolecular (between different molecules), perturbs the electron density and bond strength of these groups. This perturbation leads to distinct and predictable changes in the IR spectrum, primarily affecting the position, shape, and intensity of the N-H and C=O stretching absorption bands. msu.edu

Detailed Research Findings

Analysis of this compound and related secondary amides using IR spectroscopy reveals characteristic shifts that confirm the presence of hydrogen bonding. The primary vibrational modes used for this characterization are the N-H stretching and the Amide I (mainly C=O stretching) vibrations.

N-H Stretching Vibrations:

The N-H stretching frequency is highly sensitive to hydrogen bonding. msu.edu In a very dilute solution of a secondary amide in a non-polar solvent (like carbon tetrachloride), where molecules are isolated, a sharp and relatively weak absorption band corresponding to the "free" non-hydrogen-bonded N-H group is typically observed in the range of 3500-3400 cm⁻¹. msu.edu

When intermolecular hydrogen bonding of the N-H···O=C type occurs, as is common in concentrated solutions, pure liquids, or the solid state, the N-H bond is weakened and elongated. This results in a significant shift of the absorption band to a lower frequency (a redshift), typically into the 3300-3170 cm⁻¹ region. msu.edu This shifted band is also characteristically much broader and more intense than the "free" N-H band. Crystallographic studies on derivatives such as 3-(2-Bromo-phenyl)-N-phenyl-oxirane-2-carboxamide and 3-(3-Bromo-phenyl)-N-phenyl-oxirane-2-carboxamide have confirmed the presence of intermolecular N-H···O hydrogen bonding in the solid state, supporting the interpretation of these IR spectral features. nih.govnih.gov

Amide I (C=O) Stretching Vibrations:

The Amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and useful bands in the IR spectrum of amides. For a "free" secondary amide in a dilute solution, this band typically appears in the 1680-1630 cm⁻¹ range.

When the carbonyl oxygen atom acts as a hydrogen bond acceptor, it draws electron density from the C=O double bond, thereby weakening it. This weakening of the bond lowers the energy required to excite its stretching vibration, resulting in a shift of the Amide I band to a lower wavenumber. uobabylon.edu.iq The magnitude of this shift is generally in the range of 15-35 cm⁻¹ and is indicative of the strength of the hydrogen bond. The presence of a C=O stretching absorption at a lower frequency in the condensed phase spectrum compared to the dilute solution spectrum is strong evidence for the role of the carbonyl group as a hydrogen bond acceptor.

The table below summarizes the characteristic IR absorption frequencies for this compound systems, highlighting the changes observed upon the formation of hydrogen bonds.

| Vibrational Mode | Functional Group | Frequency (Free) | Frequency (H-Bonded) | Characteristics of H-Bonded Peak |

| N-H Stretch | Secondary Amide (N-H) | ~3500-3400 cm⁻¹ | ~3300-3170 cm⁻¹ | Broad, Intense, Red-shifted |

| Amide I | Carbonyl (C=O) | ~1680-1630 cm⁻¹ | ~1650-1615 cm⁻¹ | Red-shifted |

| Amide II | N-H Bending | ~1530 cm⁻¹ | Shift to higher frequency | Less commonly used for H-bond analysis |

Distinguishing between intramolecular and intermolecular hydrogen bonding can be achieved through concentration-dependent IR studies. The positions of bands due to intramolecular hydrogen bonds are largely unaffected by changes in solute concentration. In contrast, for intermolecular hydrogen bonds, dilution with a non-polar solvent will lead to a decrease in the intensity of the hydrogen-bonded bands and a corresponding increase in the intensity of the "free" N-H and C=O absorption bands.

Computational Chemistry and Theoretical Modeling of N Phenyloxirane 2 Carboxamide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost that is well-suited for studying organic molecules of moderate size.

The oxirane ring is susceptible to nucleophilic attack, which can occur at either of the two carbon atoms of the epoxide. The prediction of which site is preferentially attacked, known as regioselectivity, is a critical aspect of understanding the reactivity of these compounds. DFT calculations are instrumental in predicting this selectivity by comparing the activation energies for the different possible pathways.

For instance, in the ring-opening of substituted phenyloxiranes, the regioselectivity is influenced by both electronic and steric factors. DFT calculations on related systems have shown that the attack of a nucleophile is often favored at the less sterically hindered carbon atom. libretexts.org However, the substitution pattern on the phenyl ring and the nature of the nucleophile can significantly alter this preference. In acid-catalyzed ring-opening reactions, protonation of the oxirane oxygen can lead to a different regiochemical outcome, favoring attack at the carbon atom that can better stabilize a partial positive charge. researchgate.net

A study on the reaction of 2-(chloromethyl)oxirane with benzoic acid, catalyzed by tertiary amines, demonstrated that the opening of the oxirane ring can proceed through both SN2 and borderline SN2 mechanisms, with the regioselectivity being dependent on the acid-base properties of the reactants and catalysts, as well as steric factors. researchgate.net

Table 1: Predicted Regioselectivity in the Ring-Opening of a Model Oxirane System (Note: This table is illustrative and based on general principles of oxirane ring-opening reactions as specific data for N-phenyloxirane-2-carboxamide is not available).

| Nucleophile | Reaction Conditions | Predicted Major Product (Attack at) | Rationale |

|---|---|---|---|

| Amine | Neutral | β-carbon | Steric hindrance at the α-carbon disfavors attack. |

DFT calculations allow for the detailed mapping of reaction pathways, including the identification of intermediates and, crucially, the transition states that connect them. A transition state is a high-energy, short-lived configuration of atoms that represents the energy maximum along a reaction coordinate. libretexts.org The geometry and energy of the transition state are key to understanding the reaction mechanism.

For the ring-opening of oxiranes, DFT can be used to model the concerted SN2 mechanism, where the nucleophile attacks and the carbon-oxygen bond breaks simultaneously. The calculated geometry of the transition state can confirm the backside attack characteristic of this mechanism. researchgate.net For example, in the amine-catalyzed reaction of oxiranes with carboxylic acids, DFT studies have elucidated a multi-step mechanism involving the initial formation of a hydrogen-bonded complex, followed by the rate-determining ring-opening step. researchgate.net The study of various substituted N-phenyloxirane-2-carboxamides, such as 3-(4-nitrophenyl)-N-phenyloxirane-2-carboxamide and (2R,3R)-3-(2-chlorophenyl)-N-phenyloxirane-2-carboxamide, has provided insight into their molecular conformations, which are crucial for understanding their reactivity. nih.govresearchgate.netnih.govnih.gov

For the amine-catalyzed reaction of 2-(chloromethyl)oxirane with carboxylic acids, DFT calculations at the B3LYP/6-31+G** level have been used to establish the activation parameters for the formation of the β-hydroxypropyl ester. researchgate.net The calculated activation energies and enthalpies are characteristic of SN2-like processes. researchgate.net Similarly, for the reaction of phenyloxirane with N-aroylbenzenesulfonamides, the activation energies have been determined, providing insight into the catalytic process. researchgate.net

Table 2: Illustrative Calculated Activation Parameters for a Model Oxirane Ring-Opening Reaction (Note: This table is a representative example as specific data for this compound is not available).

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |

|---|---|---|

| Attack at α-carbon | 85 | -45 |

The reactivity of molecules is often influenced by their three-dimensional shape, a factor known as steric effects. Computational methods can quantify these effects. For instance, topological steric effect indexes (TSEI) have been calculated for a series of tertiary amines in their reaction with 2-(chloromethyl)oxirane. researchgate.net These indexes can be correlated with the reactivity of the amines, demonstrating the importance of steric factors in the ring-opening reaction. Such analyses would be highly relevant for understanding how different substituents on the phenyl ring of this compound might influence its reactivity.

Molecular Dynamics (MD) Simulations for Conformational and Reactive Properties

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, solvent effects, and even reactive events on a timescale from picoseconds to microseconds.

For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in solution and how the molecule interacts with its environment. This is particularly important for understanding its behavior in biological systems, where it might interact with enzymes or receptors. For example, MD simulations have been used to study the binding of inhibitors to fructose-1,6-bisphosphatase, providing insights into the structure-activity relationships of N-arylsulfonyl-indole-2-carboxamide derivatives. mdpi.com Although not directly on this compound, these studies showcase the power of MD in understanding how a molecule's dynamics influence its interactions. mdpi.comkoreascience.krchemrxiv.org

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. researchgate.netrsc.orgnih.govmdpi.com These descriptors provide a quantitative way to understand and correlate the chemical behavior of a series of related compounds. Some key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Global Hardness (η) and Softness (σ): These descriptors quantify the resistance of a molecule to changes in its electron density.

Electronegativity (χ): This measures the electron-attracting ability of a molecule.

Electrophilicity Index (ω): This descriptor quantifies the propensity of a molecule to act as an electrophile.

By calculating these descriptors for a series of this compound derivatives with different substituents, it would be possible to build quantitative structure-activity relationship (QSAR) models to predict their reactivity in various reactions. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(chloromethyl)oxirane |

| Benzoic acid |

| Phenyloxirane |

| N-aroylbenzenesulfonamides |

| 3-(4-nitrophenyl)-N-phenyloxirane-2-carboxamide |

| (2R,3R)-3-(2-chlorophenyl)-N-phenyloxirane-2-carboxamide |

| Fructose-1,6-bisphosphatase |

Advanced Synthetic Applications in Complex Molecule Synthesis

Precursors to Natural Products and Bioactive Compounds

The strategic use of N-phenyloxirane-2-carboxamide has enabled the efficient and stereoselective synthesis of several important natural products and bioactive molecules.

Biomimetic and Expedient Synthesis of Clausena Alkaloids (e.g., SB204900, Clausenamide)

This compound serves as a key starting material for the synthesis of various Clausena alkaloids. researchgate.netnih.govrsc.orgsci-hub.ru Research has demonstrated that both antipodes of several Clausena alkaloids, including SB204900, clausenamide, neoclausenamide (B1250919), homoclausenamide, and zeta-clausenamide, can be synthesized from the corresponding enantiomers of 3-phenyloxirane-2-carboxamide. researchgate.netnih.govrsc.orgsci-hub.ru In these synthetic pathways, SB204900, an N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide, acts as a common precursor to the other N-heterocyclic Clausena alkaloids. researchgate.netnih.gov

A notable strategy involves a highly efficient and stereoselective N-vinylation of oxiranecarboxamides with (Z)-1-aryl-2-bromoethenes, catalyzed by a CuI/N,N-dimethylglycine system, to produce the corresponding enamides. acs.orgnih.gov This method has been successfully applied to the synthesis of (-)-(2R,3S)-SB204900. acs.orgnih.gov Furthermore, a biomimetic approach, inspired by hypothetical biosynthetic pathways, has led to the synthesis of (+)-(5R,6S)-ξ-Clausenamide and (-)-(5R,6S)-balasubramide through an unprecedented intramolecular 8-endo-epoxy-arene cyclization of (Z)-N-(phenylvinyl)oxiranecarboxamides. acs.org

The versatility of SB204900 is further highlighted by its diverse cyclization reactions under different Brønsted acid conditions. These reactions, including alkene-epoxide, enamide-epoxide, and arene-epoxide cyclizations, yield a variety of heterocyclic systems. researchgate.netnih.govrsc.org For instance, these cyclizations can produce five-membered (neoclausenamide), six-membered (homoclausenamide), and eight-membered (zeta-clausenamide) N-heterocyclic rings in good to excellent yields. researchgate.netnih.govrsc.org Subsequent chemical transformations, such as regiospecific oxidation and reduction, can then be employed to convert these intermediates into other members of the Clausena alkaloid family, such as clausenamide. researchgate.netnih.govrsc.org

Table 1: Synthesis of Clausena Alkaloids from this compound Derivatives

| Starting Material | Key Reaction | Product(s) |

|---|---|---|

| (2S,3R)- and (2R,3S)-3-phenyloxirane-2-carboxamides | N-vinylation, cyclizations | SB204900, Clausenamide, Neoclausenamide, Homoclausenamide, Zeta-clausenamide |

| (Z)-N-(phenylvinyl)oxiranecarboxamides | Intramolecular 8-endo-epoxy-arene cyclization | (+)-(5R,6S)-ξ-Clausenamide, (-)-(5R,6S)-balasubramide |

| SB204900 | Alkene-epoxide, enamide-epoxide, arene-epoxide cyclizations | Neoclausenamide, Homoclausenamide, Zeta-clausenamide |

Chemoenzymatic Approaches to Enantiopure α-Methylated Serine and Isoserine Derivatives

Chemoenzymatic strategies provide a powerful means to access enantiopure amino acids and their derivatives. nih.govrug.nlmdpi.comd-nb.inforsc.orgwur.nl While direct chemoenzymatic routes starting from this compound for α-methylated serine and isoserine derivatives are not extensively detailed in the provided search results, the synthesis of chiral amino alcohols from simple methyl ketones has been demonstrated. researchgate.net This suggests the potential for developing similar pathways. A typical chemoenzymatic approach involves a chemical step to introduce necessary functional groups, followed by a highly stereoselective enzymatic transformation. For instance, the synthesis of substituted 1,2-amino alcohols has been achieved from acetophenone (B1666503) derivatives through initial bromination and hydrolysis, followed by a transaminase-catalyzed reaction that proceeds with excellent enantiomeric excess. researchgate.net

Epoxide-Based Routes to Polypropionates and Related Chiral Polyols

Epoxides are crucial intermediates in the synthesis of polypropionates and related chiral polyols, which are subunits of many biologically active natural products. nih.govmdpi.com The synthetic strategies often involve the enantioselective or diastereoselective creation of an epoxide, followed by its regioselective opening with a carbon or hydride nucleophile. nih.gov For example, a common approach starts with a chiral allylic alcohol, which is then epoxidized. The resulting epoxide is subsequently opened in a regioselective manner to introduce a methyl group, forming the propionate (B1217596) unit. nih.gov This iterative process allows for the construction of complex polypropionate chains. While the direct use of this compound in these specific routes is not explicitly detailed, the fundamental chemistry of epoxide ring-opening is central to these syntheses.

Stereoselective Synthesis of α-Hydroxy-β-Amino Ester Units

The α-hydroxy-β-amino ester moiety is a key structural feature in numerous biologically important molecules. diva-portal.orgacs.orgresearchgate.netrsc.orgnih.gov The regioselective opening of α,β-epoxy esters is a well-established method for the stereoselective preparation of these units. acs.org This approach has been successfully utilized in the enantioselective synthesis of the Taxol C-13 side chain and cyclohexylnorstatine. acs.org The reaction of α,β-unsaturated esters can be followed by oxidation to form an enolate, which is then further oxidized to yield the desired α-hydroxy-β-amino esters with high diastereoselectivity. researchgate.net

Exploration of Epoxide Ring Opening for Alkaloid and Terpenoid Synthesis

The ring-opening of epoxides is a fundamental transformation in the synthesis of a wide variety of natural products, including alkaloids and terpenoids. nih.govnih.govresearchgate.netiucr.orgresearchgate.netresearchgate.netnih.govmdpi.comuou.ac.in The high reactivity of the strained epoxide ring allows for the introduction of various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This strategy is particularly useful for installing key stereocenters and functional groups found in complex natural product scaffolds. For instance, the synthesis of various alkaloids often involves the use of epoxide-containing building blocks. nih.govnih.goviucr.orgresearchgate.net Similarly, the biosynthesis and chemical synthesis of many terpenoids rely on epoxide intermediates. nih.gov

Building Blocks for Other Heterocyclic Systems and Functionalized Molecules

Beyond its application in the synthesis of specific natural product families, this compound and related epoxides are valuable starting materials for constructing a diverse range of heterocyclic systems and functionalized molecules. nih.govnih.govresearchgate.netiucr.orgresearchgate.netnih.gov The inherent reactivity of the epoxide ring, coupled with the functionality of the carboxamide group, allows for a variety of subsequent chemical modifications. The Darzens reaction is a common method for the synthesis of such epoxide ring systems. nih.gov The crystal structures of several this compound derivatives have been reported, providing valuable insights into their conformation and intermolecular interactions, which can influence their reactivity in subsequent transformations. nih.govnih.govresearchgate.netiucr.orgresearchgate.net

Synthesis of Imino Sugars

Imino sugars, also known as azasugars, are polyhydroxylated alkaloids that are structural analogues of carbohydrates, where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification renders them metabolically stable against glycosidases while often retaining the ability to bind to these carbohydrate-processing enzymes. Consequently, imino sugars are a prominent class of glycosidase inhibitors with significant therapeutic potential for treating viral infections, diabetes, and certain types of cancer. sfu.cajchemlett.com

A key strategy for the synthesis of imino sugars involves the use of chiral epoxyamides, which are structurally related to this compound. The core transformation is the ring-opening of the epoxide by a nitrogen-based nucleophile, which can occur either inter- or intramolecularly to form the characteristic N-heterocyclic core of the imino sugar. rsc.orgresearchgate.net

A common approach begins with a carbohydrate-derived epoxide. For instance, the reaction of a C2-symmetric bis-epoxide, 1,2:5,6-dianhydro-D-mannitol, with various primary amines demonstrates the utility of this method. The reaction proceeds via a nucleophilic attack on one of the terminal epoxide carbons, followed by an intramolecular SN2 aminocyclization. This cascade reaction typically yields a mixture of six-membered (piperidine) and seven-membered (azepane) imino sugar isomers. nih.gov The regioselectivity of the cyclization (6-exo-tet vs. 7-endo-tet) influences the product distribution. nih.gov

Table 1: Synthesis of N-Substituted Imino Sugars from a Bis-Epoxide Intermediate nih.gov

| Starting Amine | Piperidine Product (L-gulo) | Azepane Product (D-manno) | Product Ratio (Piperidine:Azepane) |

|---|---|---|---|

| Propargylamine | N-propynyl-1-deoxy-L-gulonojirimycin | N-propynyl-D-manno-azepane | 1 : 1.2 |

| Butylamine | N-butyl-1-deoxy-L-gulonojirimycin (L-gulo-DNJ) | N-butyl-D-manno-azepane | 1 : 1.2 |

| Ethanolamine | N-hydroxyethyl-1-deoxy-L-gulonojirimycin | N-hydroxyethyl-D-manno-azepane | 1 : 1.3 |

| Phenethylamine | N-phenethyl-1-deoxy-L-gulonojirimycin | N-phenethyl-D-manno-azepane | 1 : 1.2 |

In other synthetic routes, an epoxyamide is treated with an azide (B81097) source, such as sodium azide. The epoxide ring is regioselectively opened to form an azido (B1232118) alcohol. Subsequent chemical manipulations, such as reduction of the azide to an amine followed by intramolecular cyclization, lead to the formation of the desired imino sugar scaffold, such as derivatives of 1-deoxymannojirimycin (B1202084) (DMJ). rsc.org This strategy highlights the versatility of the epoxyamide functional group in constructing complex nitrogen-containing heterocycles. rsc.orgresearchgate.net

Intermediates for Anthranilic Acid Derivatives and Oxalamides

This compound derivatives have proven to be valuable intermediates in a novel, acid-catalyzed rearrangement reaction that provides efficient access to N-(2-carboxyaryl)oxalamides. These products are dually functionalized, containing motifs of both anthranilic acid and unsymmetrical oxalamides. Anthranilic acid derivatives are an important class of compounds with applications as anticancer agents and ligands for nuclear receptors, while the oxalamide framework is a key feature in many bioactive compounds. rsc.orgunina.it

The key precursor for this transformation is a trans-3-(2-nitrophenyl)-N-phenyloxirane-2-carboxamide, which can be readily synthesized via the Darzens condensation of a 2-nitrobenzaldehyde (B1664092) with a 2-chloro-N-arylacetamide. rsc.org When this oxirane precursor is heated in acetic acid (AcOH) in the presence of sulfuric acid (H₂SO₄), it undergoes a quantitative rearrangement. rsc.org

The reaction proceeds through a sophisticated cascade mechanism. It begins with a classic Meinwald rearrangement of the oxirane to form a ketone intermediate. This is followed by a series of transformations including the reduction of the nitro group to an amine and its subsequent involvement in the formation of the final N-(2-carboxyaryl)oxalamide product. rsc.org This one-pot method is operationally simple, high-yielding, and avoids the use of expensive or harsh reagents, making it an attractive strategy for synthesizing complex pharmaceutical molecules. rsc.org

The scope of this rearrangement has been explored with various substituents on the N-phenyl ring of the carboxamide. The electronic nature of these substituents has been shown to have minimal impact on the reaction's efficiency, with various derivatives affording the desired oxalamide products in excellent yields. rsc.org

Table 2: Synthesis of N-(2-carboxyaryl)oxalamides via Rearrangement of N-Aryl-3-(2-nitrophenyl)oxirane-2-carboxamides rsc.org

| N-Aryl Substituent | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Phenyl | N¹-(2-carboxyphenyl)-N²-phenyloxalamide | 3 | 98 |

| 4-Bromophenyl | N¹-(2-carboxyphenyl)-N²-(4-bromophenyl)oxalamide | 3 | 97 |

| 4-Tolyl | N¹-(2-carboxyphenyl)-N²-(4-tolyl)oxalamide | 3 | 98 |

| 4-Methoxyphenyl | N¹-(2-carboxyphenyl)-N²-(4-methoxyphenyl)oxalamide | 3 | 96 |

| 3-Nitrophenyl | N¹-(2-carboxyphenyl)-N²-(3-nitrophenyl)oxalamide | 3.5 | 95 |

| 4-Ethylcarboxyphenyl | N¹-(2-carboxyphenyl)-N²-(4-ethylcarboxyphenyl)oxalamide | 3.5 | 97 |

This methodology underscores the synthetic utility of the this compound scaffold as a precursor to valuable and complex molecular architectures. rsc.org

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-phenyloxirane-2-carboxamide derivatives?

this compound derivatives are typically synthesized via enantioselective Darzens reactions between diazoacetamides and aldehydes. For example, Ti(OiPr)₄ catalysts with chiral ligands (e.g., (+)-pinanediol) achieve high enantiomeric excess (up to 92.6% ee), as confirmed by HPLC analysis . Key steps include optimizing reaction temperature (e.g., −40°C to room temperature) and solvent polarity to stabilize intermediates. Post-synthesis purification involves column chromatography, followed by structural validation using ¹H/¹³C NMR and mass spectrometry .

Q. How is the enantiomeric purity of this compound derivatives validated experimentally?

Enantiomeric excess is quantified using chiral HPLC with columns like Chiralpak AD-H or OD-H. For instance, (2R,3R)-3-(3-methoxyphenyl)-N-phenyloxirane-2-carboxamide showed 92.6% ee under isocratic conditions (hexane/isopropanol = 90:10) . Complementary techniques include polarimetry and circular dichroism (CD) spectroscopy, though HPLC remains the gold standard due to its precision in separating diastereomers .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions (e.g., distinguishing epoxide protons at δ ~3.5–4.5 ppm) .

- X-ray crystallography : Resolves absolute configuration and packing motifs. For example, the orthorhombic P2₁2₁2₁ space group (a = 6.6610 Å, b = 10.0343 Å) was determined for a chlorophenyl derivative using SHELXL refinement .

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1680 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data across this compound derivatives?

Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) may arise from substituent effects or twinning. For example, 3-(4-nitrophenyl)-N-phenyloxirane-2-carboxamide crystallizes in monoclinic P2₁ (Z = 2, β = 96.105°), while bromo derivatives adopt orthorhombic symmetry . To resolve conflicts:

Q. What strategies optimize enantioselective synthesis of this compound for drug development?

Achieving >90% ee requires:

- Catalyst design : Chiral Ti(IV) complexes with π-π donor ligands enhance transition-state stabilization .

- Solvent screening : Low-polarity solvents (e.g., toluene) minimize racemization during epoxide formation.

- Kinetic resolution : Quench reactions at partial conversion to isolate the dominant enantiomer .

Q. How do steric and electronic effects influence the reactivity of the oxirane ring in this compound?

The strained oxirane ring undergoes regioselective ring-opening reactions. Electron-withdrawing groups (e.g., nitro, bromo) at the para position increase electrophilicity, favoring nucleophilic attack at the less-substituted carbon. For example, 3-(4-nitrophenyl)-N-phenyloxirane-2-carboxamide reacts with amines to yield β-amino alcohols, a key step in Taxol side-chain synthesis . Steric hindrance from the N-phenyl group directs nucleophiles to the trans position, as evidenced by X-ray data .

Methodological Guidance

Q. What computational tools are recommended for modeling this compound derivatives?

- Crystallography : SHELX suite (SHELXD for structure solution, SHELXL for refinement) .

- Molecular visualization : ORTEP-3 for generating publication-quality thermal ellipsoid plots .

- DFT calculations : Gaussian or ORCA software to predict electronic properties and reaction pathways .

Q. How should researchers address reproducibility issues in synthetic protocols for these compounds?

- Document exact stoichiometry of chiral catalysts (e.g., 10 mol% Ti(OiPr)₄) .

- Standardize crystallization conditions (e.g., slow evaporation from ethanol/water mixtures) to ensure consistent polymorph formation .

- Report HPLC parameters (column type, mobile phase ratio, flow rate) to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.